
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide, also known as CCMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMP is a pyridine derivative that belongs to the class of carboxamide compounds. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mécanisme D'action
The exact mechanism of action of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and fibrosis. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway that plays a key role in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to inhibit the proliferation and migration of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce the deposition of extracellular matrix proteins such as collagen and to inhibit the activation of fibroblasts, which are involved in the development of fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide is that it can be easily synthesized using a multi-step process. Additionally, this compound has been found to possess several biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on 2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and fibrosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to optimize its therapeutic potential. Another area of research is the development of novel synthesis methods for this compound that are more efficient and cost-effective. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-4-cyanopyridine with 5-cyclopropanecarbonylamino-2-methylbenzoic acid. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using chromatography techniques, such as flash column chromatography or preparative HPLC, to obtain pure this compound.
Applications De Recherche Scientifique
2-chloro-N-(5-cyclopropaneamido-2-methylphenyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been found to possess anti-fibrotic properties and has been investigated for its potential use in the treatment of fibrotic diseases such as liver fibrosis and pulmonary fibrosis.
Propriétés
IUPAC Name |
2-chloro-N-[5-(cyclopropanecarbonylamino)-2-methylphenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-10-2-5-13(20-16(22)11-3-4-11)9-14(10)21-17(23)12-6-7-19-15(18)8-12/h2,5-9,11H,3-4H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRIVVYPNJUXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC2)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2381600.png)
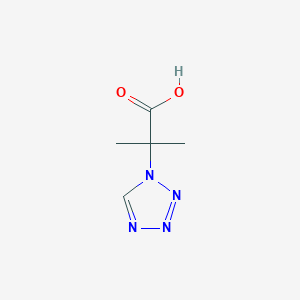
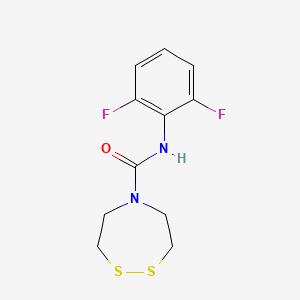
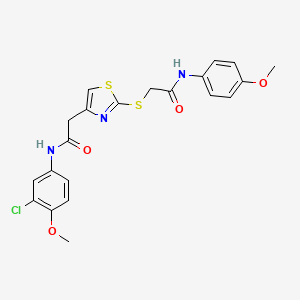
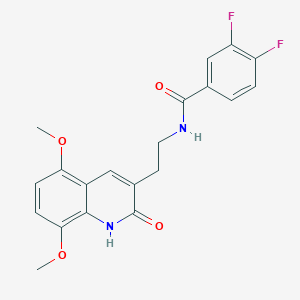
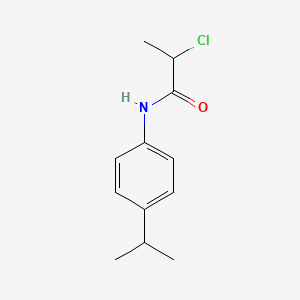
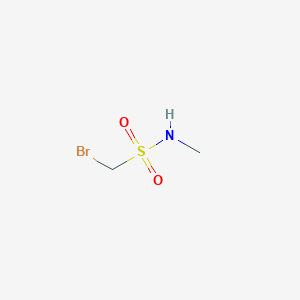

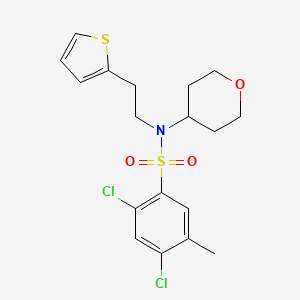

![1-[2-(4-Chlorophenoxy)ethyl]-2-propan-2-ylbenzimidazole](/img/structure/B2381619.png)
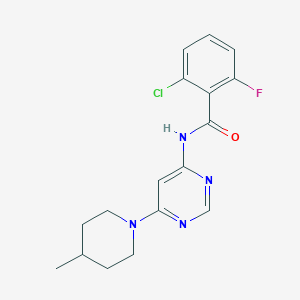

![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)